molecular formula C10H9N5 B2989128 1-phenyl-N-prop-2-ynyltetrazol-5-amine CAS No. 1247848-33-4

1-phenyl-N-prop-2-ynyltetrazol-5-amine

Cat. No. B2989128
CAS RN: 1247848-33-4
M. Wt: 199.217
InChI Key: HOIYZFFSFRFCCK-UHFFFAOYSA-N
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Description

“1-phenyl-N-prop-2-ynyltetrazol-5-amine” is a chemical compound with the molecular formula C10H9N5. It is used in various fields of chemistry for different purposes .


Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then characterized using different spectral techniques .

Scientific Research Applications

Chemical Synthesis and Properties

1-Phenyl-N-prop-2-ynyltetrazol-5-amine demonstrates unique chemical properties due to its structure. Research has shown that compounds like this, known as ethynyltetrazoles, possess a triple bond with increased electrophilicity, enabling reactions with alcohols and amines. These compounds are capable of undergoing various chemical reactions such as aminomethylation, the Iotsich reaction, oxidative dimerization, and cycloaddition of azides (Buzilova, Shul'gina, Gareev, & Vereshchagin, 1980).

Synthesis of Diaryltetrazoles

Another research application involves the synthesis of diaryltetrazoles. By reacting N-phenylsulfonylbenzhydrazidoyl chlorides with arylhydrazines, various tetrazoles can be synthesized, offering a wide range of potential applications in chemical synthesis (Ito, Tanaka, & Kakehi, 1976).

Corrosion Inhibition

Research into the inhibitory effect of compounds similar to 1-Phenyl-N-prop-2-ynyltetrazol-5-amine has found them to be efficient inhibitors in corrosion prevention. Their addition to certain metals in acidic environments can significantly reduce corrosion, which is vital for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anti-HIV Agents

In the field of medicinal chemistry, derivatives of phenylpyrazole, a class to which 1-Phenyl-N-prop-2-ynyltetrazol-5-amine belongs, have been investigated for their potential as anti-HIV agents. Structural modifications of these compounds have led to the development of derivatives with increased potency against HIV (Mizuhara et al., 2013).

Development of Antimalarials

The amination of related compounds has been explored as part of the search for new antimalarial drugs. This showcases the potential of 1-Phenyl-N-prop-2-ynyltetrazol-5-amine in the synthesis of pharmaceutical compounds (Terada & Hassner, 1969).

properties

IUPAC Name

1-phenyl-N-prop-2-ynyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-2-8-11-10-12-13-14-15(10)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIYZFFSFRFCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-prop-2-ynyltetrazol-5-amine

CAS RN

1247848-33-4
Record name 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine
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